molecular formula C8H15NO3 B13085892 (2R)-2-amino-3-(oxan-3-yl)propanoic acid

(2R)-2-amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B13085892
M. Wt: 173.21 g/mol
InChI Key: CCXBKWDQBMMIAM-COBSHVIPSA-N
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Description

(2R)-2-amino-3-(oxan-3-yl)propanoic acid is an organic compound with a unique structure that includes an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(oxan-3-yl)propanoic acid typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of amino acid precursors and oxane derivatives under controlled conditions to ensure the correct configuration of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-yl derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

(2R)-2-amino-3-(oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(oxan-3-yl)propanoic acid: A stereoisomer with different biological activity.

    2-amino-3-(oxan-3-yl)propanoic acid: Lacks the specific stereochemistry of the (2R) form.

Uniqueness

(2R)-2-amino-3-(oxan-3-yl)propanoic acid is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2R)-2-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m1/s1

InChI Key

CCXBKWDQBMMIAM-COBSHVIPSA-N

Isomeric SMILES

C1CC(COC1)C[C@H](C(=O)O)N

Canonical SMILES

C1CC(COC1)CC(C(=O)O)N

Origin of Product

United States

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